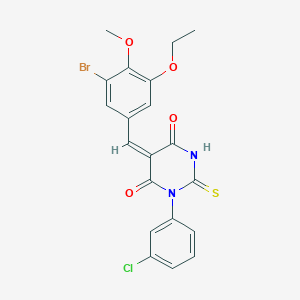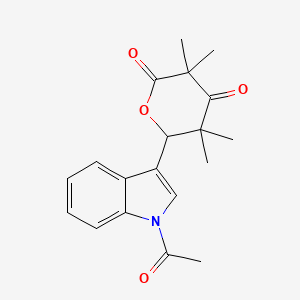![molecular formula C16H17N3O4S B6135376 N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6135376.png)
N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide, also known as NSC 71907, is a synthetic compound that has shown potential in various scientific research applications.
作用机制
The precise mechanism of action of N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as protein kinase B (Akt) and glycogen synthase kinase-3β (GSK-3β). This compound 71907 may also interfere with the function of microtubules, which are involved in cell division.
Biochemical and Physiological Effects:
This compound 71907 has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of arthritis. This compound 71907 has also been found to inhibit the growth of tumor xenografts in mice.
实验室实验的优点和局限性
N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. In addition, this compound 71907 has shown promising anti-cancer and anti-inflammatory effects in preclinical studies. However, there are also some limitations to using this compound 71907 in lab experiments. For example, the precise mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to test its effects. In addition, further studies are needed to determine the safety and efficacy of this compound 71907 in humans.
未来方向
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907. One area of interest is the development of more potent and selective analogs of this compound. In addition, further studies are needed to determine the safety and efficacy of this compound 71907 in humans. Another potential direction for research is to investigate the effects of this compound 71907 on other diseases, such as neurodegenerative disorders. Finally, studies are needed to determine the optimal dosing and administration of this compound 71907 in humans.
In conclusion, this compound 71907 is a synthetic compound that has shown potential in various scientific research applications, including as an anti-cancer and anti-inflammatory agent. While there are still many unanswered questions about the precise mechanism of action of this compound, further research in this area could lead to the development of new treatments for cancer and other diseases.
合成方法
N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 can be synthesized using a multi-step process involving the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with 4-nitrophenylsulfonyl chloride to form N-[4-(acetylamino)phenyl]-4-nitrobenzamide. Reduction of the nitro group with palladium on carbon and hydrogen gas produces this compound 71907 in high yield.
科学研究应用
N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound 71907 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also has potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of arthritis.
属性
IUPAC Name |
N-(4-acetamidophenyl)-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11(20)17-13-7-9-14(10-8-13)18-16(21)12-3-5-15(6-4-12)19-24(2,22)23/h3-10,19H,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQZIKAZTVVAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6135294.png)
![3-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135302.png)

![N-(3,4-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6135315.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6135320.png)
![diethyl [amino(methylamino)methylene]malonate](/img/structure/B6135330.png)
![5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6135338.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)
![5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6135350.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B6135351.png)

![2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6135362.png)
